

An In-Depth Technical Guide to the Physicochemical Characteristics of Lanosol

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Compound of Interest

Compound Name: *Lanosol*

Cat. No.: *B1195854*

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Abstract

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenol found in marine red algae, notable for its significant biological activities, including antimicrobial and antioxidant properties. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of **Lanosol**, detailed experimental protocols for their determination, and an exploration of its biological activities and associated mechanisms. All quantitative data are summarized in structured tables, and relevant experimental workflows and conceptual relationships are visualized using diagrams.

Chemical and Physical Properties

Lanosol is a white to off-white solid with the molecular formula $C_7H_6Br_2O_3$. It is a substituted catechol, a class of aromatic organic compounds with two hydroxyl groups on adjacent carbons of a benzene ring. The presence of two bromine atoms and a hydroxymethyl group significantly influences its chemical and physical properties.

Tabulated Physicochemical Data

A summary of the key physicochemical properties of **Lanosol** is presented in Table 1. It is important to note that some specific experimental values, such as the melting point and pKa,

are not consistently reported in publicly available literature and may require experimental determination for specific applications.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ Br ₂ O ₃	[1]
Molecular Weight	297.93 g/mol	[1]
Appearance	White to off-white solid	[1]
Boiling Point	408.8 °C at 760 mmHg	[1]
Flash Point	201 °C	[1]
Density	2.248 g/cm ³	[1]
Solubility	Soluble in water and ethanol	[1]
Melting Point	Not available	[1]
pKa	Not available	

Table 1: Physicochemical Properties of **Lanosol**

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Lanosol**. Below are the expected characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **Lanosol** is expected to show distinct signals for the aromatic proton, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic proton's chemical shift will be influenced by the electron-withdrawing bromine atoms and electron-donating hydroxyl groups. The benzylic protons will appear as a singlet, and the phenolic hydroxyl protons will likely be broad singlets, the positions of which can be concentration and solvent-dependent.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the six carbons of the benzene ring and the carbon of the hydroxymethyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromine, hydroxyl, and hydroxymethyl groups). Carbons attached to the electronegative bromine and oxygen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of **Lanosol** is expected to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$), C-O stretching, C-H stretching of the aromatic ring and the methylene group, and C=C stretching of the aromatic ring. The presence of bromine will also influence the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry of **Lanosol** will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks corresponding to the different combinations of bromine isotopes (^{79}Br and ^{81}Br).

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **Lanosol**. These protocols are based on standard laboratory practices for phenols and related compounds and can be adapted as necessary.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Protocol:

- Sample Preparation: A small amount of dry, powdered **Lanosol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.

- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).



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Figure 1: Workflow for Melting Point Determination.

Determination of Solubility

Understanding the solubility of **Lanosol** in various solvents is crucial for its formulation and delivery in biological systems.

Protocol (Shake-Flask Method):

- **Preparation:** An excess amount of **Lanosol** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear supernatant is carefully removed and the concentration of dissolved **Lanosol** is determined using a suitable analytical technique, such

as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



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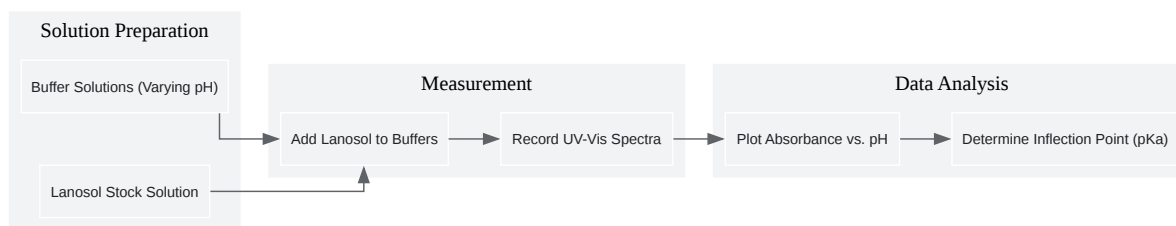
Figure 2: Workflow for Solubility Determination.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl groups in **Lanosol**.

Protocol (Spectrophotometric Titration):

- **Solution Preparation:** A stock solution of **Lanosol** is prepared in a suitable solvent (e.g., methanol-water mixture). A series of buffer solutions with a range of known pH values are also prepared.
- **Measurement:** A small aliquot of the **Lanosol** stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.
- **Data Analysis:** The absorbance at a wavelength where the protonated and deprotonated forms of **Lanosol** have different absorption is plotted against the pH. The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.



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Figure 3: Workflow for pKa Determination.

Biological Activity and Signaling Pathways

Lanosol has demonstrated notable biological activities, primarily as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Lanosol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death. The hydrophobic nature of the brominated aromatic ring facilitates its interaction with the lipid bilayer of the cell membrane.



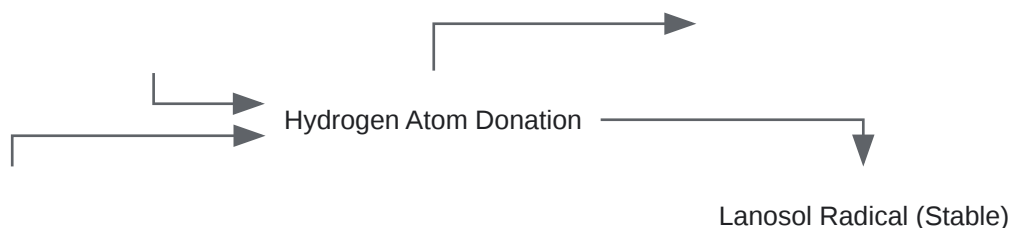
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Figure 4: Proposed Antimicrobial Mechanism of **Lanosol**.

Antioxidant Activity

As a phenolic compound, **Lanosol** is a potent antioxidant. The hydroxyl groups on the catechol ring can donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions and preventing oxidative damage to cellular components such as lipids, proteins, and

DNA. The antioxidant capacity of **Lanosol** can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.



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Figure 5: Antioxidant Mechanism of **Lanosol**.

Further research is required to elucidate the specific intracellular signaling pathways that may be modulated by **Lanosol** in both microbial and mammalian cells to fully understand its therapeutic potential.

Conclusion

Lanosol is a marine natural product with promising biological activities. This guide has summarized its key physicochemical characteristics and provided standardized protocols for their experimental determination. A deeper understanding of these properties is essential for advancing the research and development of **Lanosol** for potential pharmaceutical and biotechnological applications. Future studies should focus on obtaining precise experimental data for its melting point and pKa, as well as exploring its interactions with specific molecular targets and signaling pathways to fully unlock its therapeutic potential.

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